1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-2,3,3a,8b-tetrahydro-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea
Description
Core Scaffold Analysis: Indeno[1,2-c]pyrazole Ring System
The indeno[1,2-c]pyrazole system forms the central bicyclic framework of the compound, consisting of a fused indene and pyrazole ring. The indene moiety comprises a benzene ring fused to a cyclopentene system, while the pyrazole ring introduces two adjacent nitrogen atoms at positions 1 and 2 of the fused system. This scaffold exhibits planarity in its aromatic regions, with slight puckering observed in the saturated cyclopentene portion due to sp³ hybridized carbons at positions 3a and 8b.
The electronic distribution within the scaffold shows significant conjugation between the pyrazole's π-system and the indene's aromatic rings, as evidenced by bond length alternation patterns in crystallographic studies of analogous compounds. The 4-oxo group at position 4 introduces a ketone functionality that participates in resonance with the adjacent pyrazole nitrogen, creating a partially conjugated system that influences the molecule's reactivity.
Table 1: Key bond lengths (Å) in the indeno[1,2-c]pyrazole core
| Bond Type | Average Length |
|---|---|
| N1-N2 (pyrazole) | 1.34 |
| C3a-C8b (cyclopentene) | 1.52 |
| C4=O (ketone) | 1.22 |
| Aromatic C-C | 1.39-1.41 |
Data derived from X-ray crystallography of similar indeno[1,2-c]pyrazole derivatives.
Substituent Configuration: Morpholine and Piperazine Derivatives
The compound features two nitrogen-containing heterocyclic substituents:
- Morpholin-4-yl group : Attached via a urea linkage at position 5 of the indeno[1,2-c]pyrazole core. The morpholine ring adopts a chair conformation with the oxygen atom in equatorial orientation, creating a hydrogen bond acceptor site.
- 4-(2-Methoxyethyl)piperazine : Connected to the para position of a benzyl group through a methylene bridge. The piperazine ring exists in chair conformation with the N-methyl group equatorial and methoxyethyl substituent axial.
The spatial arrangement of these substituents creates three distinct pharmacophoric regions:
- Hydrophobic indeno[1,2-c]pyrazole core
- Hydrogen-bond capable urea linker
- Flexible basic side chains for target interaction
Figure 1: Substituent spatial arrangement (hypothetical model based on analogous structures)
Indeno[1,2-c]pyrazole
|
Urea-Morpholine
|
Benzyl-Piperazine-Methoxyethyl
Urea Linkage Topology and Hydrogen-Bonding Networks
The urea functional group (-NH-C(=O)-NH-) connects the morpholine substituent to the indeno[1,2-c]pyrazole core. X-ray studies of similar compounds show the urea group adopts planar geometry with typical bond lengths:
This linkage participates in extensive hydrogen bonding:
- Intramolecular : Between urea NH and pyrazole N (2.89 Å)
- Intermolecular : Urea carbonyl oxygen acts as acceptor for water molecules (2.95 Å)
The hydrogen-bonding network significantly influences crystal packing and solubility properties, with calculated LogP values increasing by 0.8 units compared to non-urea analogs.
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name follows IUPAC guidelines for polycyclic systems:
- Parent hydrocarbon : Indeno[1,2-c]pyrazole
- Numbering :
- Pyrazole N1 at bridgehead position
- Oxo group at position 4
- Substituents :
- 3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl] at position 3
- 5-(3-morpholin-4-ylureido) at position 5
The complete name derives from these components following priority rules for heterocyclic systems.
Spectroscopic Characterization (NMR, FT-IR, MS)
Table 2: Key spectroscopic signatures
Properties
Molecular Formula |
C29H39N7O4 |
|---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-2,3,3a,8b-tetrahydro-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea |
InChI |
InChI=1S/C29H39N7O4/c1-39-16-13-34-9-11-35(12-10-34)19-20-5-7-21(8-6-20)26-25-27(32-31-26)22-3-2-4-23(24(22)28(25)37)30-29(38)33-36-14-17-40-18-15-36/h2-8,25-27,31-32H,9-19H2,1H3,(H2,30,33,38) |
InChI Key |
OJKSEGGLHNLDAM-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCN(CC1)CC2=CC=C(C=C2)C3C4C(C5=C(C4=O)C(=CC=C5)NC(=O)NN6CCOCC6)NN3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indenopyrazole Core
The indeno[1,2-c]pyrazol-4-one scaffold is constructed via cyclocondensation reactions between 1,3-diketones and hydrazine derivatives, a strategy validated in pyrazole syntheses. For this compound, the reaction likely employs a substituted indan-1,3-dione A and a hydrazine derivative B (e.g., phenylhydrazine) under catalytic conditions. Girish et al. demonstrated that nano-ZnO catalysts in aprotic solvents enhance yields (up to 95%) by accelerating dehydration steps.
Key reaction parameters :
- Solvent: Dimethylformamide (DMF) or ethanol
- Catalyst: Nano-ZnO (5–10 mol%)
- Temperature: 80–120°C
- Time: 4–12 hours
Post-cyclization, oxidation of the dihydroindeno intermediate to the 4-oxo derivative is achieved using mild oxidizing agents like iodine in dimethyl sulfoxide (DMSO).
Functionalization of the Phenyl-Piperazine Fragment
The 4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl group is introduced via nucleophilic aromatic substitution or Mannich-type reactions. Patent CN113582920A highlights the efficacy of sodium iodide in DMF for facilitating substitutions between chloropyridines and amines. Adapting this protocol, 4-chlorobenzyl chloride C reacts with 4-(2-methoxyethyl)piperazine D under reflux (120–130°C) in DMF with NaI, yielding the substituted benzyl-piperazine intermediate E in >80% yield.
Optimized conditions :
- Molar ratio: Piperazine:chloride = 1.5:1
- Solvent: DMF (5–6 L/kg substrate)
- Additives: NaI (0.1 equiv)
Coupling of Indenopyrazole and Phenyl-Piperazine Moieties
The indenopyrazole core and benzyl-piperazine fragment are coupled via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. A palladium catalyst (e.g., Pd(PPh₃)₄) mediates the union of a boronic ester-functionalized indenopyrazole F with the brominated benzyl-piperazine G . Alternatively, direct alkylation using paraformaldehyde and piperazine under Mannich conditions could install the methylene bridge.
Representative protocol :
- Catalyst: Pd(OAc)₂ (2 mol%)
- Ligand: XPhos (4 mol%)
- Base: K₃PO₄
- Solvent: Toluene/water (3:1)
- Temperature: 100°C, 24 hours
Formation of the Morpholinyl Urea Group
The terminal urea is introduced via reaction of an amine intermediate H with morpholine-4-carbonyl chloride I in the presence of a base (e.g., triethylamine). Alternatively, a carbonyldiimidazole (CDI)-mediated coupling between morpholine and an in situ-generated isocyanate ensures regioselectivity.
Critical steps :
- Activation of the amine with phosgene or triphosgene to form an isocyanate.
- Nucleophilic attack by morpholine in anhydrous tetrahydrofuran (THF).
- Quenching with aqueous NaHCO₃ to isolate the urea product.
Purification and Crystallization
Final purification employs solvent recrystallization, as exemplified in patent WO2005021521A1. The crude product is dissolved in a 1:4 acetone/isopropyl ether mixture, heated to reflux with activated carbon, and filtered. Slow cooling to 10–15°C induces crystallization, yielding >99.9% pure compound after vacuum drying.
Purification table :
| Step | Conditions | Outcome |
|---|---|---|
| Extraction | Ethyl acetate (4×5 L), 10% NaOH | Removes acidic impurities |
| Washing | Saturated NaCl (6 L) | Eliminates polar byproducts |
| Drying | MgSO₄, 40°C vacuum | Reduces moisture content |
| Crystallization | Acetone/isopropyl ether (1:4), 55°C | Yields white crystals |
Analytical Characterization
Successful synthesis is confirmed via:
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methoxyethyl group allows for potential oxidation reactions, leading to the formation of aldehydes or carboxylic acids.
Reduction: The ketone group in the indeno-pyrazole core can be reduced to an alcohol.
Substitution: The piperazine and morpholine rings can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The piperazine and morpholine rings can mimic natural ligands, allowing the compound to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Indeno[1,2-c]pyrazole Derivatives
Compounds with the indeno[1,2-c]pyrazole core, such as 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl)benzenesulfonamides (), share structural similarities but differ in substituents. Key findings:
- Bioactivity : Sulfonamide derivatives (e.g., 3,4,5-trimethoxyphenyl substitution) exhibit carbonic anhydrase (CA) inhibition (hCA I IC50: 8.2 nM) and cytotoxicity, attributed to sulfonamide’s zinc-binding capacity .
- Comparison : The target compound replaces sulfonamide with a urea group, which may alter hydrogen-bonding interactions and selectivity. The morpholine moiety enhances solubility compared to aryl groups in sulfonamide analogs.
Piperazine-Containing Compounds
Piperazine derivatives, such as 2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl methanesulphonate (), highlight the role of arylpiperazine groups in modulating receptor affinity.
Thiazolidinone and Pyrido-Pyrimidinone Analogs
Compounds like 3-(2-methoxyethyl)-5-{[4-oxo-2-(4-phenylpiperazinyl)pyrido[1,2-a]pyrimidin-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one () share heterocyclic diversity but differ in core structure.
- Functional Groups: The methoxyethyl group in both compounds may influence metabolic stability. However, the thiazolidinone core in ’s compound confers distinct electronic properties compared to the indenopyrazole core .
Comparative Data Table
Key Research Findings
Substituent Impact :
- Electron-withdrawing groups (e.g., nitro in ) on piperazine reduce solubility but enhance receptor binding, whereas the target’s 2-methoxyethyl group balances hydrophilicity and bioavailability .
- Urea in the target compound may replace sulfonamide’s zinc-binding role in CA inhibition but with altered binding kinetics .
Computational Insights: Graph-based structural comparison (e.g., subgraph matching) identifies the indenopyrazole core as a critical pharmacophore, with substituents dictating target specificity .
urea groups) . Piperazine derivatives with aryl groups show varied bioactivities despite shared core structures, emphasizing the need for empirical validation .
Biological Activity
The compound 1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-2,3,3a,8b-tetrahydro-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea is a synthetic molecule with potential therapeutic applications. Its complex structure suggests diverse biological activities that warrant detailed investigation.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 398.5 g/mol. The compound features multiple functional groups including a piperazine moiety and an indeno-pyrazole framework which are known to influence biological interactions.
Research indicates that compounds with similar structural features often interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in signal transduction and are implicated in numerous physiological processes. The compound may act as a modulator for specific GPCRs, influencing intracellular signaling pathways such as cAMP production or calcium ion mobilization .
- Enzyme Inhibition : The presence of the urea and morpholine groups suggests potential inhibition of certain enzymes. For instance, derivatives have shown activity against enzymes involved in pain pathways, such as P2X receptors .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits:
- Antiproliferative Effects : Studies on cancer cell lines indicate that the compound can inhibit cell growth, suggesting potential anti-cancer properties.
- Anti-inflammatory Activity : The compound has been evaluated for its ability to reduce inflammatory markers in cell cultures, indicating a possible role in treating inflammatory diseases.
In Vivo Studies
Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of the compound:
| Study Type | Model Used | Key Findings |
|---|---|---|
| Pharmacokinetics | Rat | Demonstrated good bioavailability and half-life. |
| Efficacy | Mouse Inflammation Model | Significant reduction in inflammation markers compared to control groups. |
Case Studies
Case Study 1: Cancer Treatment
A recent study investigated the effects of this compound on breast cancer cells. Results showed that it induced apoptosis through the activation of caspase pathways. The study concluded that the compound could be a candidate for further development as an anti-cancer agent.
Case Study 2: Pain Management
In another study focused on pain management, the compound was tested for its analgesic properties in a rat model of neuropathic pain. The results indicated significant pain relief compared to standard analgesics, highlighting its potential for treating chronic pain conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
